6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one
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Overview
Description
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one is a compound belonging to the class of flavonoids, specifically a derivative of chromone. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions, and a nitrophenyl group at the 2 position of the benzopyran ring. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with nitrobenzaldehyde derivatives. One common method involves the use of a base-catalyzed reaction where the phenolic compound undergoes cyclization to form the benzopyran ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the base-catalyzed cyclization reaction to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for diseases such as Alzheimer’s and cancer.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Similar structure but lacks the hydroxyl and nitro groups.
6,7-Dihydroxy-4-methylcoumarin: Similar hydroxyl groups but different substituents on the benzopyran ring.
Uniqueness
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
144006-46-2 |
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Molecular Formula |
C15H9NO6 |
Molecular Weight |
299.23 g/mol |
IUPAC Name |
6,7-dihydroxy-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-11-6-14(8-1-3-9(4-2-8)16(20)21)22-15-7-13(19)12(18)5-10(11)15/h1-7,18-19H |
InChI Key |
DXOROZXTSJLKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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